4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)butanamide
Overview
Description
4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)butanamide is a useful research compound. Its molecular formula is C19H19ClF3N3O3S and its molecular weight is 461.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Synthesis
The compound is utilized in the catalytic synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety. 4-(N,N-Dimethylamino)pyridine (DMAP) plays a role as a basic nucleophilic catalyst in the synthesis of these compounds, indicating its efficiency in catalyzing reactions under solvent-free conditions (Khashi, Davoodnia, & Chamani, 2014).
Antagonist Synthesis for HIV-1 Infection
The compound has been implicated in the synthesis of methylbenzenesulfonamide CCR5 antagonists. These antagonists are investigated as potential targeting preparations in the prevention of human HIV-1 infection, demonstrating the compound's role in medicinal chemistry (Cheng De-ju, 2015).
Electrophilic Amination
This chemical is involved in the electrophilic amination process. It serves as a reagent in carbamoylation and the conversion of amines to N-(benzenesulfonyl)ureas and alcohols to N-(benzenesulfonyl)carbamates, indicating its utility in various organic synthesis processes (Sączewski, 2013).
Electrostic Activation in Reactions
The compound is used in the electrostatic activation of S_NAr-Reactivity by sulfonylonio substituents. Its involvement in the transformation of 4-Fluorobenzenesulfonyl chloride and pentafluorobenzenesulfonyl chloride into corresponding N-sulfonylpyridinium triflates highlights its role in facilitating mild condition reactions (Weiss & Pühlhofer, 2001).
Anticancer Activity
This compound is associated with the development of a new triazine folate antagonist, showing high activity against various colon adenocarcinomas and murine ovarian tumors. This indicates its potential use in cancer research and treatment (Corbett et al., 1982).
properties
IUPAC Name |
4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N3O3S/c1-26(2)12-25-17(27)9-8-16(30(28,29)14-6-4-3-5-7-14)18-15(20)10-13(11-24-18)19(21,22)23/h3-7,10-12,16H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKYRBOOGKWTRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)CCC(C1=C(C=C(C=N1)C(F)(F)F)Cl)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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